molecular formula C6H6ClF3N2O2 B3015999 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2172170-44-2

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B3015999
CAS No.: 2172170-44-2
M. Wt: 230.57
InChI Key: IWRKHWLZGNCKOB-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the introduction of the trifluoroethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with trifluoroethylating agents under controlled conditions. For instance, the use of trifluoroethylamine hydrochloride as a fluorine source in the presence of catalysts such as iron porphyrin has been reported .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including diazotization and subsequent trifluoroethylation reactions. The choice of solvents and reaction conditions is optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired products with high selectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific structure, which combines the imidazole ring with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole ring, a carboxylic acid group, and a trifluoroethyl substituent. Its molecular formula is C₆H₆ClF₃N₂O₂, with a molecular weight of approximately 230.57 g/mol. This compound has garnered attention for its potential pharmaceutical applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease due to its ability to inhibit gamma-secretase activity.

The primary mechanism of action for this compound involves the inhibition of gamma-secretase, an enzyme critical in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer's disease. By inhibiting this enzyme, the compound may reduce the accumulation of toxic peptide aggregates in neuronal tissues, potentially mitigating the progression of neurodegenerative disorders .

Biological Activity and Research Findings

Research has demonstrated that this compound interacts with various biological targets involved in neuronal signaling and metabolism. Below are key findings related to its biological activity:

  • Gamma-Secretase Inhibition : Studies indicate that this compound effectively inhibits gamma-secretase activity. This inhibition is crucial for reducing amyloid-beta production.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : The compound's unique trifluoroethyl group contributes to its biological potency. Comparative studies with structurally similar compounds have shown that modifications to this group can significantly alter biological activity and pharmacological profiles .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1H-Imidazole-4-carboxylic acidLacks trifluoroethyl groupMore straightforward synthesis; less potent biologically
1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acidSimilar trifluoromethyl substituentDifferent pharmacological profile; used for different applications
1-(Fluoroethyl)-1H-imidazole-4-carboxylic acidContains fluoroethyl insteadLower lipophilicity; may exhibit different biological activities

This comparison highlights the unique therapeutic potential of this compound due to its specific trifluoroethyl group.

Case Studies

While comprehensive clinical data on this compound is limited, several case studies have explored its potential applications:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that treatment with this compound leads to a reduction in amyloid-beta levels and improved cell viability under conditions mimicking Alzheimer's pathology .
  • Synergistic Effects : Preliminary investigations into combination therapies suggest that when used alongside other neuroprotective agents, this compound may enhance therapeutic outcomes by targeting multiple pathways involved in neurodegeneration .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2.ClH/c7-6(8,9)2-11-1-4(5(12)13)10-3-11;/h1,3H,2H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRKHWLZGNCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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